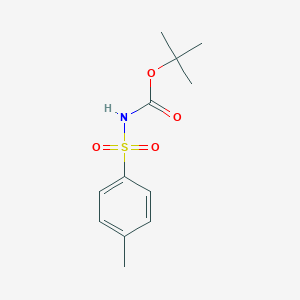

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLOVSBVBGNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350809 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18303-04-3 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Tosyl Isocyanate and tert-Butanol Method

The most widely cited preparation involves the direct reaction of tosyl isocyanate with tert-butanol. This one-step procedure, first reported in Tetrahedron Letters (1994), proceeds via nucleophilic addition of the alcohol to the isocyanate group, forming the Boc-protected sulfonamide.

Reaction Conditions :

-

Reagents : Tosyl isocyanate (1.0 equiv), tert-butanol (1.1 equiv)

-

Solvent : Anhydrous dichloromethane or toluene

-

Temperature : 0°C to room temperature

-

Workup : Precipitation in hexane, followed by filtration and drying

The product is obtained as a white crystalline solid with a melting point of 121–123°C and high solubility in common organic solvents like dichloromethane and tetrahydrofuran. This method is favored for its simplicity and high yield (>85%), though it requires careful handling of moisture-sensitive tosyl isocyanate.

Boc Anhydride and p-Toluenesulfonamide Method

An alternative approach employs p-toluenesulfonamide and di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. While less commonly reported than the isocyanate route, this method is advantageous for laboratories lacking access to tosyl isocyanate.

Reaction Conditions :

-

Reagents : p-Toluenesulfonamide (1.0 equiv), Boc anhydride (1.2 equiv)

-

Base : Triethylamine or 4-dimethylaminopyridine (DMAP)

-

Solvent : Tetrahydrofuran (THF) or acetonitrile

-

Temperature : Reflux (60–80°C)

-

Reaction Time : 12–24 hours

Yields for this method typically range from 70–80%, with purity dependent on efficient removal of unreacted sulfonamide via recrystallization or column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

-

Tosyl Isocyanate Route : Non-polar solvents like toluene minimize side reactions but require longer reaction times (24–48 hours). Polar aprotic solvents (e.g., THF) accelerate the process but risk byproduct formation.

-

Boc Anhydride Route : THF outperforms acetonitrile in yield (78% vs. 65%) due to better solubility of intermediates.

Temperature control is critical in both methods. For the Boc anhydride route, maintaining reflux temperatures prevents premature decomposition of the Boc group.

Catalytic Enhancements

The addition of DMAP (10 mol%) in the Boc anhydride method increases yields to 82% by activating the carbonyl group of the anhydride. Similarly, molecular sieves (4 Å) in the tosyl isocyanate route absorb generated CO₂, shifting the equilibrium toward product formation.

Comparative Analysis of Methods

| Parameter | Tosyl Isocyanate Route | Boc Anhydride Route |

|---|---|---|

| Yield | 85–90% | 70–80% |

| Reaction Time | 2–6 hours | 12–24 hours |

| Scalability | Industrial-friendly | Lab-scale only |

| Byproduct Formation | Minimal (<5%) | Moderate (10–15%) |

| Typical Purity | 98% | 95% |

The tosyl isocyanate route is superior for large-scale synthesis due to shorter reaction times and higher yields. However, the Boc anhydride method remains valuable for avoiding hazardous isocyanate handling.

Recent Advances

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide primarily undergoes deprotection reactions, where the tert-butoxycarbonyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Major Products Formed

The major product formed from the deprotection of this compound is p-toluenesulfonamide, along with carbon dioxide and tert-butyl alcohol .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Pharmaceutical Development

- It serves as a protecting group during the synthesis of various pharmaceuticals, allowing for selective reactions without interfering with other functional groups. This is crucial for the development of complex drug molecules.

- Organic Synthesis

- Research in Medicinal Chemistry

- Bioconjugation Techniques

- Analytical Chemistry

Data Table: Applications and Characteristics

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Protecting group in drug synthesis | Enhances selectivity in reactions |

| Organic Synthesis | Reagent for sulfonamide derivatives | Important for biologically active compounds |

| Medicinal Chemistry | Development of new drugs, especially antibiotics | Improves solubility and stability |

| Bioconjugation | Linking biomolecules with therapeutic agents | Crucial for targeted drug delivery |

| Analytical Chemistry | Standard for quantifying sulfonamides | Ensures quality control |

Case Study 1: Mitsunobu Reaction

A study demonstrated the effectiveness of this compound as a nitrogen nucleophile precursor in the Mitsunobu reaction. This reaction yielded orthogonally protected α,β-diaminopropionic acids with high efficiency (up to 75% yield). The use of this compound allowed for the selective protection of amines while avoiding undesired side reactions .

Case Study 2: Tuberculosis Treatment

In recent research focused on tuberculosis treatment, this compound was utilized to synthesize inhibitors targeting phosphopantetheinyl transferase, an enzyme critical for Mycobacterium tuberculosis virulence. The inhibitors showed promising activity, highlighting the compound's utility in developing new therapeutic agents against resistant strains .

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide involves the formation of a stable carbamate linkage with the amine group. This linkage prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be removed under acidic conditions, which protonate the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester

- CAS Registry Number : 18303-04-3

- Molecular Formula: C₁₂H₁₇NO₄S

- Structure : Comprises a p-toluenesulfonamide (tosyl) group linked to a tert-butoxycarbonyl (Boc) protecting group.

Comparison with Similar Compounds

Structural Analogs: Tosyl- and Boc-Containing Derivatives

Key Observations :

- Electronic Effects : The p-toluenesulfonyl group withdraws electrons, increasing acidity of adjacent protons and facilitating nucleophilic substitutions. Nitro-substituted analogs (e.g., 2-nitrobenzenesulfonamide) exhibit enhanced reactivity due to stronger electron withdrawal .

- Steric Hindrance : The bulky Boc group in the parent compound slows reactions requiring nucleophilic attack but improves selectivity in chiral environments .

Functional Analogs: Sulfinamides and Sulfonamides

Key Observations :

- Bond Characteristics : Sulfinamides like (S)-N-Phenyl-tert-butanesulfinamide exhibit shorter N–C bonds due to electron delocalization, enhancing their utility in stereoselective syntheses .

- Solubility : Bulky substituents (e.g., tert-butyl in 4-(tert-butyl)-N-isopropylbenzenesulfonamide) reduce polarity, limiting use in aqueous systems .

Stability and Reactivity Comparison

Biologische Aktivität

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (Boc-p-TsNH2) is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a p-toluenesulfonamide moiety. The molecular formula is . The Boc group is widely used in organic synthesis for protecting amines, allowing for selective reactions without interference from the amine functionality.

Synthesis

The synthesis of Boc-p-TsNH2 typically involves the reaction of p-toluenesulfonamide with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the sulfonamide derivative while maintaining the stability of the Boc group.

Antimicrobial Properties

Research indicates that sulfonamides, including Boc-p-TsNH2, exhibit antimicrobial activity. They are known to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate biosynthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to their death. Preliminary studies have shown that Boc-p-TsNH2 has promising activity against various bacterial strains, although specific MIC values remain to be fully characterized.

Enzyme Inhibition Studies

Boc-p-TsNH2 has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis (Mtb). Compounds structurally similar to Boc-p-TsNH2 have shown effective inhibition of this enzyme, suggesting that Boc-p-TsNH2 may also possess similar properties.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Boc-p-TsNH2 | PptT | TBD |

| AU 8918 | PptT | 0.5 µM |

| Other Analogues | PptT | 1-5 µM |

Cytotoxicity and Safety Profile

The cytotoxic effects of Boc-p-TsNH2 have been assessed using various cell lines. Initial findings suggest low toxicity towards human liver (HEPG2) and macrophage (THP1) cells, indicating a favorable safety profile for potential therapeutic applications. However, further studies are necessary to evaluate cardiotoxicity and other side effects associated with its use.

Case Studies and Research Findings

- Inhibition of Mycobacterium tuberculosis : A study highlighted the role of sulfonamides in inhibiting Mtb through PptT inhibition. While specific data on Boc-p-TsNH2 was limited, related compounds demonstrated significant bactericidal activity against Mtb strains in vitro .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on related sulfonamide compounds indicate that modifications to the sulfonamide group can enhance biological activity. These insights suggest that Boc-p-TsNH2 could be optimized for better efficacy through structural modifications .

- Cytotoxicity Assessment : In vitro assays revealed that while some analogues exhibited cardiotoxic effects, Boc-p-TsNH2 maintained a relatively benign profile against cardiac cell lines, which is crucial for drug development .

Q & A

Q. What are the common synthetic routes for N-(tert-Butoxycarbonyl)-p-toluenesulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via reactions involving p-toluenesulfonamide derivatives and tert-butoxycarbonyl (Boc) protecting agents. For example, analogous syntheses involve coupling allenyl or aryl sulfonamides with nucleophiles like morpholine under controlled conditions. Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equiv nucleophile), solvent systems (toluene/EtOAc or pentane/EtOAc), and reaction times (18–72 hours). Flash chromatography is commonly used for purification . Lower yields (e.g., 29% in 72 hours) may arise from competing conformers or side reactions, highlighting the need for careful monitoring .

Q. How can NMR spectroscopy be used to characterize this compound, and what challenges arise?

NMR analysis is critical for confirming structure and purity. However, slow conformational equilibria in solution can split signals, complicating interpretation. For instance, major and minor conformers in related sulfonamides produce overlapping peaks, necessitating variable-temperature NMR or advanced techniques like NOESY to resolve dynamic behavior .

Q. What role does the Boc group play in this compound’s reactivity?

The Boc group acts as a transient protecting group for the sulfonamide nitrogen, enabling selective functionalization of other sites. It is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., HCl in dioxane) without disrupting the sulfonamide core .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in reactions involving this compound derivatives?

Diastereoselective synthesis often leverages chiral auxiliaries or stereocontrolled cyclization. For example, intramolecular Pauson-Khand reactions of allenyl sulfonamides have been used to generate complex alkaloid intermediates with high stereochemical fidelity . Substrate preorganization and steric effects from the Boc group are key to controlling selectivity.

Q. What catalytic methods are effective for functionalizing this compound?

Palladium-catalyzed coupling reactions, such as sulfonamidation of aryl nonafluorobutanesulfonates, enable efficient N-alkylation. Optimized conditions include t-BuXPhos as a ligand and K₃PO₄ in tert-amyl alcohol, achieving >90% yields in some cases .

Q. How do crystallographic studies inform the understanding of hydrogen-bonding interactions in this compound?

X-ray crystallography reveals intermolecular N–H···O hydrogen bonds that stabilize crystal packing. These interactions influence solubility and melting behavior, with bond lengths (e.g., N–C = 1.403 Å) indicating electron delocalization between the sulfonamide and aromatic ring .

Q. What strategies address contradictions in reported synthetic yields for similar sulfonamides?

Discrepancies in yields (e.g., 29% vs. 45% for analogous reactions) may arise from variations in substrates, catalysts, or workup methods. Systematic screening of bases (e.g., NaOH vs. K₃PO₄) and solvents (toluene vs. pentane/EtOAc) can identify optimal conditions .

Q. How does the compound’s stability vary under thermal or acidic conditions?

Thermal stability is influenced by the Boc group’s tert-butyl moiety, which decomposes above 150°C. Acidic cleavage studies (e.g., using TFA) show quantitative deprotection, but prolonged exposure may degrade the sulfonamide backbone. Stability assays via TGA or HPLC are recommended for application-specific validation .

Methodological Notes

- Synthesis Optimization : Prioritize solvent polarity and reaction time to minimize byproducts .

- Structural Analysis : Combine NMR, IR (e.g., 1597 cm⁻¹ for C=O), and crystallography for unambiguous assignment .

- Data Contradictions : Replicate literature procedures with controlled variables to resolve yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.